molecular formula C24H24N4O3 B3007105 N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105210-75-0

N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B3007105
CAS RN: 1105210-75-0
M. Wt: 416.481
InChI Key: NAXKTZUEBONULJ-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized for their potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their synthesis, biological evaluation, and molecular interactions.

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves a conventional method that is both facile and efficient. The compounds synthesized in this study are N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives, which share a similar pyridine moiety to the compound . The synthesis process is likely to involve the formation of an acetamide linkage and the introduction of various substituents to the core structure. The synthesis is supported by various analytical techniques such as elemental analysis, IR, ESI-MS, and NMR spectral data .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods. The presence of a pyridine ring, as seen in the compound of interest, is a common feature in these molecules. Molecular docking studies have shown that these synthesized derivatives interact actively with target proteins, suggesting a significant correlation with their biological activity . This implies that the compound "this compound" may also exhibit specific interactions with biological targets due to its structural features.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to the compound , they do discuss the biological evaluation of synthesized compounds. These compounds have been tested in vitro for antibacterial, antituberculosis, and antifungal efficacy . The chemical reactions involved in these biological evaluations are complex and involve the interaction of the synthesized compounds with biological molecules, which could be enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized in part by their ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. These parameters are crucial for understanding the pharmacokinetic profile of a compound. The compounds in the first paper have been evaluated for these properties, which would influence their biological activity and potential as therapeutic agents . The compound of interest would similarly require analysis of its ADME properties to assess its suitability for drug development.

Scientific Research Applications

1. Acyl-Coenzyme A Cholesterol O-Acyltransferase-1 Inhibitor

N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is closely related to compounds studied for their inhibitory effects on human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). ACAT inhibitors like K-604 have potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

2. Antimicrobial Activity Compounds with a structure similar to the target molecule have demonstrated significant antimicrobial activity. These include derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide, indicating potential use in combating bacterial and fungal infections (Fahim & Ismael, 2019).

3. Insecticidal Assessment Related compounds have shown efficacy as insecticides. For instance, derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been effective against the cotton leafworm, Spodoptera littoralis, suggesting potential agricultural applications (Fadda et al., 2017).

4. Antitumor Activities Some derivatives, particularly imidazole acyl urea derivatives, have shown promising antitumor activities against various human cancer cell lines. This indicates potential therapeutic uses in oncology (Zhu, 2015).

5. Corrosion Inhibition Benzimidazole derivatives closely related to the target compound have been studied for their potential as corrosion inhibitors, particularly for carbon steel in acidic environments. This suggests applications in material science and engineering (Rouifi et al., 2020).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-30-21-8-7-17(15-22(21)31-2)9-14-26-23(29)16-28-20-6-4-3-5-19(20)27-24(28)18-10-12-25-13-11-18/h3-8,10-13,15H,9,14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXKTZUEBONULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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